molecular formula C23H22N6O2 B2955417 N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide CAS No. 1203022-84-7

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide

Cat. No.: B2955417
CAS No.: 1203022-84-7
M. Wt: 414.469
InChI Key: ILQDYTQGTZWVES-UHFFFAOYSA-N
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Description

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives as Anticancer and Anti-5-Lipoxygenase Agents

  • A series of pyrazolopyrimidines derivatives demonstrated cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, along with inhibition of 5-lipoxygenase, indicating potential for cancer treatment and anti-inflammatory applications (Rahmouni et al., 2016).

Antimicrobial Applications

Synthesis of New Pyrazole and Antibacterial Pyrazolopyrimidine Derivatives

  • Certain pyrazolopyrimidine derivatives exhibited significant antibacterial activity, pointing towards potential use in addressing bacterial infections (Rahmouni et al., 2014).

Antifungal Applications

Synthesis, Crystal Structure, Characterization, and Antifungal Activity of Pyrazolo[1,5-a]pyrimidines Derivatives

  • Pyrazolo[1,5-a]pyrimidines derivatives were synthesized and showed good antifungal abilities against several phytopathogenic fungi, indicating their potential as antifungal agents (Zhang et al., 2016).

Gene Expression Regulation

Regulation of Gene Expression by Small Molecules

  • Research has shown that certain small molecules, including polyamides with affinities for DNA, can inhibit the transcription of specific genes, suggesting potential applications in gene regulation (Gottesfeld et al., 1997).

Properties

IUPAC Name

N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-16(31-20-7-4-3-5-8-20)23(30)28-19-11-9-18(10-12-19)27-21-15-22(26-17(2)25-21)29-14-6-13-24-29/h3-16H,1-2H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQDYTQGTZWVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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